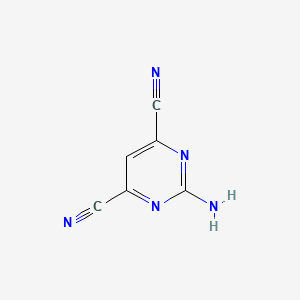
4-(4-Methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. The methoxyphenyl substitution enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(4-Hydroxyphenyl)pyrimidine.
Reduction: Dihydro-4-(4-methoxyphenyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription . Pathways involved include the inhibition of inflammatory mediators and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylhydrazine
- 4-Methoxyphenylacetic acid
Comparison: 4-(4-Methoxyphenyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties. Unlike 4-methoxyphenylboronic acid, which is primarily used in Suzuki coupling reactions, this compound has broader applications in medicinal chemistry and biology . Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-6-7-12-8-13-11/h2-8H,1H3 |
Clave InChI |
ZNAYEYLTNPJXOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
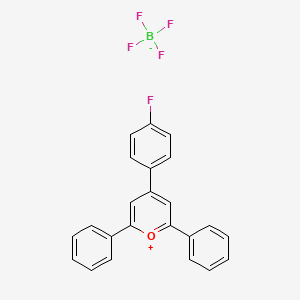
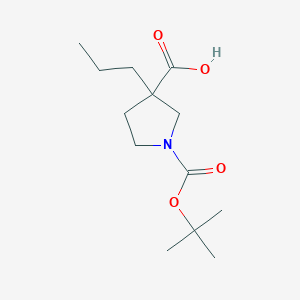
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
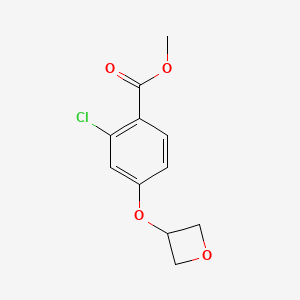
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
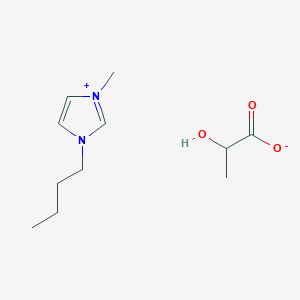
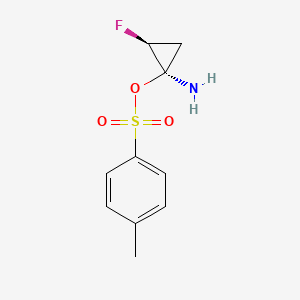
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)

